molecular formula C13H15FN2O3 B2708849 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid CAS No. 1048006-29-6

2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid

Cat. No.: B2708849
CAS No.: 1048006-29-6
M. Wt: 266.272
InChI Key: WWSIZINZLSEELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is a synthetic small molecule that serves as a valuable building block in organic synthesis and medicinal chemistry research. This compound features a 3-fluorophenyl group and an allylamino side chain, structural motifs commonly found in the development of pharmacologically active molecules . Its molecular structure, which integrates amide and carboxylic acid functional groups, makes it a versatile intermediate for constructing more complex compounds, particularly in the exploration of enzyme inhibitors and receptor ligands . Supplied as a solid, this reagent is manufactured to high standards. As with all research chemicals, proper safety protocols should be followed. This product is intended for research applications in a controlled laboratory environment and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(3-fluoroanilino)-4-oxo-2-(prop-2-enylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O3/c1-2-6-15-11(13(18)19)8-12(17)16-10-5-3-4-9(14)7-10/h2-5,7,11,15H,1,6,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSIZINZLSEELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of allylamine with 3-fluoroaniline to form an intermediate, which is then subjected to further reactions to introduce the butanoic acid moiety. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The allylamino group can be oxidized to form corresponding oxides.

    Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or reduced amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of enzyme inhibitors or as a probe to study protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The allylamino and fluorophenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Similarities

The compound belongs to a broader class of 4-(substituted anilino)-4-oxobutanoic acid derivatives. Key analogues include:

4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic Acid
  • Structure : Features a 4-acetylphenyl group instead of 3-fluorophenyl and a methylidene group at position 2.
  • Biological Activity : Reported in crystal structure studies; acetyl groups may enhance lipophilicity and binding to hydrophobic pockets in enzymes or receptors .
  • Key Data :
    • N–C(=O) bond length: 1.354 Å (indicative of amide resonance) .
    • Hydrogen-bonding network: O–H⋯O and N–H⋯O interactions stabilize crystal packing .
4-[2-[2-(4-Methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic Acid
  • Structure : Contains a hydrazinyl linker and 4-methoxyphenyl group.
4-(4-Iodoanilino)-2-methylene-4-oxobutanoic Acid
  • Structure : Substituted with a 4-iodophenyl group.
  • Biological Activity : Demonstrates antiproliferative effects, attributed to the electron-rich iodine atom enhancing interactions with biomolecular targets .

Substituent Effects on Properties

Substituent Electronic Effects Biological Implications
3-Fluorophenyl Electron-withdrawing (-I effect) Enhanced metabolic stability; potential antimicrobial activity
4-Methoxyphenyl Electron-donating (+M effect) Increased lipophilicity; possible CNS targeting
4-Iodophenyl Heavy atom effect (X-ray contrast) Antiproliferative activity via halogen bonding
Allylamino Conjugated π-system Reactivity in Michael addition or radical reactions

Crystallographic and Physicochemical Data

Compound Molecular Formula Hydrogen Bonding Dihedral Angles Reference
2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid C₁₃H₁₄FN₂O₃ O–H⋯O, N–H⋯O (inferred) ~36° (phenyl/oxoamine planes)
4-[(4-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid C₁₃H₁₃NO₄ R₂²(8) graph-set motifs 36.4° (phenyl/oxoamine)
4-[2-[2-(4-Methoxyphenyl)acetyl]hydrazinyl]-4-oxobutanoic acid C₁₃H₁₆N₂O₅ Hydrazine-mediated H-bonding Not reported

Research Findings and Implications

  • Pharmacological Potential: Fluorinated analogues like this compound are understudied but share structural motifs with antimicrobial and antiproliferative agents. The 3-fluorophenyl group may mimic tyrosine or histidine residues in enzyme active sites .
  • Synthetic Feasibility : The compound’s synthesis from itaconic anhydride derivatives is scalable, with yields exceeding 85% under optimized conditions .
  • Crystallography : Robust hydrogen-bonding networks (e.g., O–H⋯O interactions) are critical for stabilizing these compounds in solid-state configurations, which may correlate with solubility or bioavailability .

Biological Activity

2-(Allylamino)-4-((3-fluorophenyl)amino)-4-oxobutanoic acid is a synthetic organic compound with a unique structure that includes an allylamino group, a fluorophenyl group, and a butanoic acid moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. The following sections detail its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of allylamine with 3-fluoroaniline to form an intermediate, which is further reacted to introduce the butanoic acid moiety. The reaction conditions often involve solvents such as dichloromethane or ethanol, with catalysts like palladium on carbon or copper iodide enhancing reaction efficiency.

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The compound can form hydrogen bonds and hydrophobic interactions with proteins, potentially influencing their activity. It may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Enzyme Inhibition : Research indicates that derivatives of oxobutanoic acids exhibit significant enzyme inhibitory activity. For example, studies on related compounds have shown that they can effectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes .
  • Anti-inflammatory Activity : A study focusing on substituted oxobutanoic acids found that certain derivatives exhibited pronounced anti-inflammatory effects in animal models. This suggests that this compound may possess similar therapeutic potential .
  • Pharmacological Applications : The compound has been investigated as a lead in drug development targeting specific enzymes or receptors involved in various diseases. Its unique structure allows for diverse interactions, making it a candidate for further pharmacological exploration.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameFunctional GroupsBiological ActivityUnique Features
3-Fluorophenylacetic acidFluorophenylModerate enzyme inhibitionLacks allylamino and butanoic acid moieties
AllylamineAllylaminoLimited biological activitySimple amine structure
4-Oxobutanoic acidButanoic acidWeak enzyme inhibitionNo allylamino or fluorophenyl groups

This comparison highlights that the combination of functional groups in this compound contributes to its distinct biological profile and potential applications in medicinal chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.